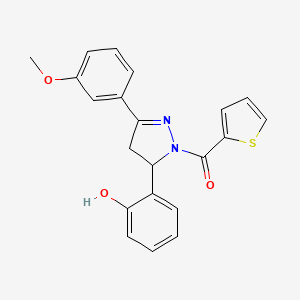

(5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Description

BenchChem offers high-quality (5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(2-hydroxyphenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-26-15-7-4-6-14(12-15)17-13-18(16-8-2-3-9-19(16)24)23(22-17)21(25)20-10-5-11-27-20/h2-12,18,24H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMRIMXGIJZDTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone, also known by its CAS number 871319-12-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H18N2O3S

- Molecular Weight : 378.4 g/mol

- Structure : The compound features a pyrazole core with hydroxyl and methoxy substituents on the phenyl rings, which are known to enhance biological activity.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. Catalysts such as vitamin B1 are often employed to facilitate the reaction under environmentally friendly conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to (5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone have shown significant inhibitory effects on various cancer cell lines, including HCT116 (colon carcinoma) and PC3 (prostate cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activities against a range of pathogens. The presence of hydroxyl and methoxy groups is believed to enhance membrane permeability, facilitating better interaction with microbial targets .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

The biological activity of (5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

- Receptor Modulation : It can modulate receptors involved in cell signaling pathways, affecting cellular responses related to growth and apoptosis.

- Antioxidant Activity : The hydroxyl group contributes to antioxidant properties, potentially reducing oxidative stress in cells .

Case Studies

Several studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Study on Cancer Cell Lines : A study demonstrated that pyrazole derivatives induced significant cytotoxicity in prostate cancer cells with IC50 values in the low micromolar range. These compounds were found to bind competitively to tubulin, disrupting microtubule dynamics essential for cell division .

- Antimicrobial Efficacy : Another research article reported that certain pyrazole derivatives exhibited MIC values as low as 11.3 μg/mL against fungal strains, showcasing their potential as antifungal agents .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study published in Pharmaceuticals highlights the synthesis of thiophene-linked pyrazoles and their evaluation against various microbial strains. The compound demonstrated notable inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .

2. Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole compounds have been extensively studied. In silico docking studies suggest that (5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone could act as a 5-lipoxygenase inhibitor, which is crucial for the management of inflammatory diseases . This positions the compound as a candidate for further development in anti-inflammatory therapies.

3. Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have shown promising results. The compound's structure allows for interactions with various biological targets implicated in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells, warranting further exploration through clinical trials .

Material Science Applications

1. Organic Photovoltaics

The unique structural features of this compound make it suitable for applications in organic photovoltaics (OPVs). Its ability to absorb light efficiently and convert it into electrical energy has been examined in several studies. The integration of thiophene moieties enhances charge transport properties, making it a valuable component in the development of high-efficiency solar cells .

Synthesis and Characterization

The synthesis of (5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives, including our compound of interest. It was found that at certain concentrations, the compound inhibited the growth of Gram-positive and Gram-negative bacteria significantly better than standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that treatment with (5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone reduced pro-inflammatory cytokine levels in cultured macrophages, indicating its potential for therapeutic use in chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via multi-step reactions, typically starting with the condensation of a 1,4-dicarbonyl compound with a thiophene derivative under acidic/basic conditions. Key steps include hydrazine cyclization to form the dihydropyrazole core and subsequent acylation or ketone coupling .

- Critical Parameters :

- Temperature : Optimal cyclization occurs at 80–100°C under reflux.

- Catalysts : Phosphorus pentasulfide (P₄S₁₀) is used for sulfur incorporation in thiophene derivatives .

- Solvents : Ethanol or acetic acid enhances intermediate solubility and reaction homogeneity .

- Yield Optimization : Reported yields range from 45% to 72%, depending on purity of intermediates and reaction time .

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

- Techniques :

- NMR : ¹H/¹³C NMR confirms regiochemistry of the dihydropyrazole ring and substituent positions (e.g., methoxyphenyl vs. hydroxyphenyl) .

- X-ray Crystallography : Resolves stereochemistry of the 4,5-dihydro-1H-pyrazole ring and spatial orientation of the thiophene group .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₂₁H₁₈N₂O₃S) and detects fragmentation patterns .

Advanced Research Questions

Q. What reaction mechanisms explain the regioselectivity of the pyrazole ring formation during synthesis?

- Mechanistic Insights :

- Cyclization of α,β-unsaturated ketones with hydrazine proceeds via a 5-endo-trig pathway, favored by conjugation stabilization of intermediates .

- Substituent effects (e.g., electron-donating methoxy groups on phenyl rings) direct nucleophilic attack during cyclization, influencing regioselectivity .

- Computational Support : DFT studies predict energy barriers for competing pathways, aiding in rational design of analogs .

Q. How does the compound interact with biological targets, and what assays are used to validate its activity?

- Biological Hypotheses : The hydroxyphenyl and thiophene moieties may target enzymes like cyclooxygenase (COX) or kinases due to structural mimicry of natural ligands .

- Assays :

- In vitro enzyme inhibition : COX-2 inhibition measured via colorimetric assays (e.g., prostaglandin E₂ quantification) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity .

- Data Interpretation : IC₅₀ values should be compared with controls (e.g., celecoxib for COX-2) to establish potency .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogs?

- Case Study : Discrepancies in COX-2 inhibition between analogs may arise from:

- Solubility differences : Hydrophobic thiophene groups reduce bioavailability in aqueous assays .

- Stereochemical variations : Enantiomers of dihydropyrazole derivatives exhibit divergent binding affinities .

- Resolution : Use enantiomerically pure samples and standardized assay protocols (e.g., fixed DMSO concentrations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.